
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene
概述
描述
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is an organic compound with the molecular formula C11H14BrClO. It is a derivative of anisole, where the aromatic ring is substituted with bromine and a tert-butyl group that contains chlorine. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene typically involves the bromination of 2-(2-chloro-1,1-dimethylethyl)anisole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. The purification of the final product is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Coupling: Biaryl compounds with extended aromatic systems.
科学研究应用
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution or nucleophilic attack, depending on the specific reaction conditions and targets.
相似化合物的比较
Similar Compounds
4-Bromoanisole: Similar structure but lacks the chlorine and tert-butyl group.
2-Bromo-4-chloroanisole: Similar but with different substitution pattern.
4-Bromo-2-tert-butylanisole: Lacks the chlorine atom.
Uniqueness
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene is unique due to the presence of both bromine and chlorine substituents along with the tert-butyl group. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.
属性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC 名称 |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,7H2,1-3H3 |
InChI 键 |
KFOOXLHRNQVOAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)C1=C(C=CC(=C1)Br)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
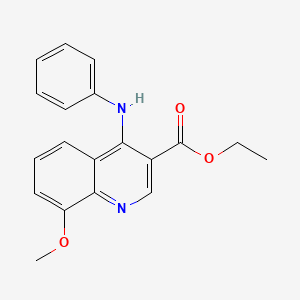

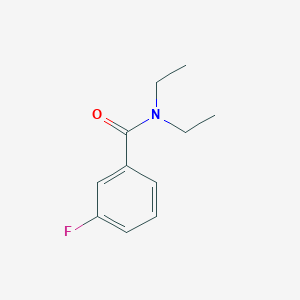

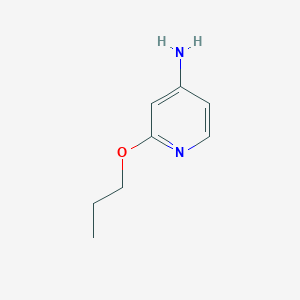


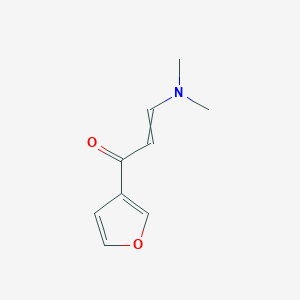

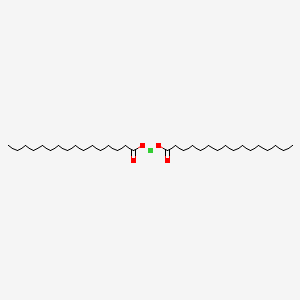

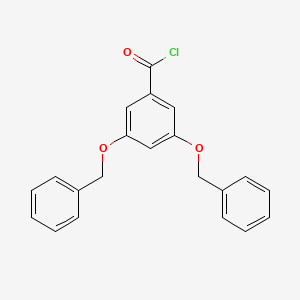
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

